1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine
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Overview
Description
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The resulting product is then subjected to work-up and distillation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound can be scaled up by employing regioselective scalable synthesis methods. These methods involve lithiation followed by electrophilic trapping chemistries, which allow for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by halogen-metal exchange using n-butyllithium.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
Uniqueness: 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(11)5-3-6(7(8,9)10)13(2)12-5/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIDKVXISJMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=C1)C(F)(F)F)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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